1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the molecular formula and a molecular weight of 320.21 g/mol. It is classified under the category of benzazepines, which are bicyclic compounds featuring a benzene ring fused to a seven-membered nitrogen-containing ring. This compound is recognized for its potential applications in medicinal chemistry and pharmacology due to its structural characteristics and biological activities.
1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its ring structure. It belongs to the broader category of pharmaceuticals and agrochemicals.
The synthesis of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors that contain both the benzyl and tetrahydrobenzazepine moieties.
A typical synthesis might start from 2,6-dichlorobenzyl chloride and an appropriate amine or amino acid derivative. The reaction conditions often include solvents such as dimethylformamide or ethanol under reflux conditions to facilitate the formation of the tetrahydrobenzazepine structure. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one features a bicyclic framework that includes a seven-membered nitrogen-containing ring fused with a benzene ring. The dichlorobenzyl group is attached at the nitrogen position of the benzazepine ring.
The structural representation can be visualized using molecular modeling software or through computational chemistry methods. Key bond lengths and angles would typically be analyzed using X-ray crystallography or NMR spectroscopy techniques to confirm the structural integrity.
The compound may undergo various chemical reactions typical for benzazepines. These include nucleophilic substitutions at the benzyl position and potential reductions or oxidations depending on the functional groups present.
For instance, electrophilic aromatic substitution could occur at the dichlorobenzyl group under strong acidic conditions. Additionally, hydrogenation reactions could modify the tetrahydro structure to yield more saturated derivatives.
The mechanism of action for 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one relates to its interaction with biological targets in pharmacological studies. It may act as an antagonist or agonist at specific receptors due to its structural similarity to other known psychoactive compounds.
Research into its pharmacodynamics would typically involve receptor binding assays and in vivo studies to elucidate its effects on neurotransmitter systems such as dopamine or serotonin pathways.
The compound is typically characterized as a solid at room temperature with specific melting points and solubility profiles depending on purity and crystalline form.
It exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile can include interactions with strong acids or bases leading to hydrolysis or degradation products.
Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are commonly employed to assess purity and identify degradation products during stability studies.
1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting neurological disorders. Its structural characteristics may also lend it utility in agrochemical formulations aimed at pest control due to its potential bioactivity against certain organisms.
Benzazepinones represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. This core structure imparts significant three-dimensional flexibility and diverse pharmacophoric capabilities, enabling interactions with varied biological targets. The 1-benzazepin-2-one subtype, featuring a ketone group at the 2-position, exhibits enhanced conformational stability and hydrogen-bonding capacity compared to non-carbonyl-containing analogs. Among these derivatives, 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Molecular Formula: C₁₇H₁₅Cl₂NO) emerges as a structurally optimized compound with distinctive physicochemical properties [1] [5]. Its design incorporates strategic substitutions that leverage steric and electronic effects to enhance target engagement, positioning it as a key candidate for exploratory therapeutic development.
The evolution of benzazepinone pharmacophores spans several decades, beginning with naturally occurring templates and expanding into synthetic derivatives. Early benzazepine derivatives like Fenoldopam (a dopamine D1 receptor agonist) demonstrated the scaffold’s applicability in cardiovascular therapeutics. Subsequent research identified the 1-benzazepin-2-one nucleus as a versatile framework for CNS modulation, exemplified by Capsazepine (TRPV1 receptor antagonist) and antitumor agents such as Kenpaullone (kinase inhibitor) [5]. The incorporation of nitrogen-based functionalization at the N1 position, particularly through benzyl substitution, marked a strategic shift toward enhancing receptor affinity and metabolic stability. This progression culminated in halogenated variants, where chlorine atoms were introduced to fine-tune lipophilicity and steric bulk—critical factors influencing blood-brain barrier permeability and target specificity [4] [8].
Table 1: Key Benzazepinone Derivatives in Drug Discovery
Compound Name | Structure | Therapeutic Application |
---|---|---|
Capsazepine | N-(2,4-Dichlorobenzyl)-7,8-dihydroxy analog | TRPV1 antagonist |
Kenpaullone | 9-Bromo-indolo-benzazepinone | Kinase inhibitor (CDK, GSK-3) |
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5-one | Unsubstituted benzazepinone core | Synthetic intermediate |
1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 2,6-Dichloro N1-substitution | Target-optimized lead |
The 1-benzazepin-2-one scaffold confers three principal advantages in molecular design:
In 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, the saturated 3,4,5-positions reduce ring strain and increase solubility compared to fully aromatic analogs. The N1-benzyl group extends perpendicularly from the core, positioning the 2,6-dichloroaryl moiety for interactions with sterically constrained regions of targets [1]. This architecture is frequently exploited in protease inhibitors and G-protein-coupled receptor (GPCR) modulators, where the scaffold mimics peptide turn structures.
The 2,6-dichlorobenzyl group is a strategically selected substituent to enhance pharmacological properties through three key mechanisms:
Table 2: Comparative Analysis of Dichloro-Substituted Benzazepinones
Substitution Pattern | Molecular Formula | Key Structural Features | Potential Advantages |
---|---|---|---|
2,6-Dichlorobenzyl (N1) | C₁₇H₁₅Cl₂NO | Sterically shielded benzylic carbon | Enhanced metabolic stability |
2,4-Dichlorobenzyl (N1) | C₁₇H₁₅Cl₂NO | Asymmetric halogen placement | Broader polar surface area |
7-Chloro (Core) | C₁₀H₁₀ClNO | Unsubstituted N1 position | Higher synthetic accessibility |
The 2,6-dichloro configuration uniquely balances steric bulk and electronic modulation, making it preferable over monosubstituted or 2,4-dichloro isomers for targets requiring rigid, lipophilic ligands. This is evidenced by its selection in advanced patents focusing on bactericides and CNS agents [4] [8], where molecular stability and target engagement are paramount.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1